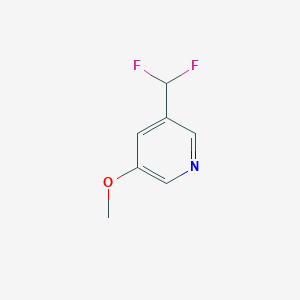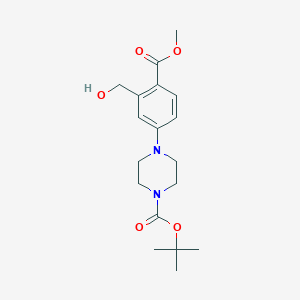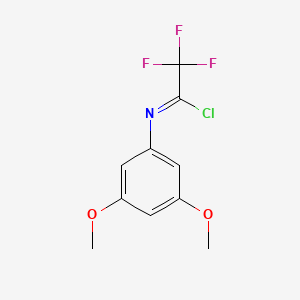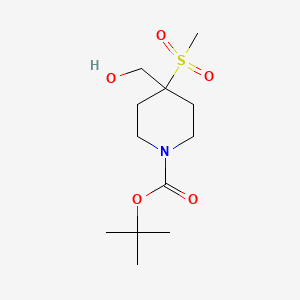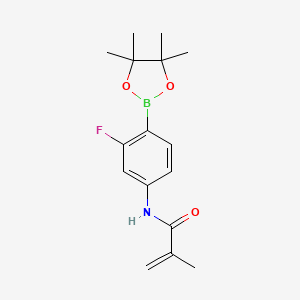
2-Fluoro-4-methacrylamidophenylboronic Acid Pinacol Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-4-methacrylamidophenylboronic Acid Pinacol Ester is a specialized chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of a fluorine atom, a methacrylamide group, and a boronic acid moiety, all of which contribute to its reactivity and utility in different chemical processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-methacrylamidophenylboronic Acid Pinacol Ester typically involves the following steps:
Boronic Acid Formation: The initial step involves the formation of the boronic acid derivative, which can be achieved through the reaction of a phenylboronic acid with a fluorinating agent.
Methacrylamide Introduction: The methacrylamide group is introduced through a reaction with methacryloyl chloride or methacryloyl anhydride.
Pinacol Esterification: The final step involves the esterification of the boronic acid with pinacol, resulting in the formation of the pinacol ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions: 2-Fluoro-4-methacrylamidophenylboronic Acid Pinacol Ester can undergo various types of chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can be employed to modify the fluorine atom or other functional groups.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include boronic esters, borates, and various substituted derivatives of the original compound.
科学的研究の応用
2-Fluoro-4-methacrylamidophenylboronic Acid Pinacol Ester has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Biology: The compound can be employed in the study of biological systems, particularly in the development of fluorescent probes and sensors.
Industry: The compound is utilized in the production of advanced materials and polymers.
作用機序
The mechanism by which 2-Fluoro-4-methacrylamidophenylboronic Acid Pinacol Ester exerts its effects involves its interaction with various molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, which allows it to participate in a range of biological and chemical processes.
類似化合物との比較
2-Fluoro-4-(methoxycarbonyl)phenylboronic Acid Pinacol Ester: This compound is structurally similar but contains a methoxycarbonyl group instead of a methacrylamide group.
4-Carboxy-2-fluorophenylboronic Acid Pinacol Ester: This compound has a carboxylic acid group instead of a methacrylamide group.
特性
分子式 |
C16H21BFNO3 |
|---|---|
分子量 |
305.2 g/mol |
IUPAC名 |
N-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylprop-2-enamide |
InChI |
InChI=1S/C16H21BFNO3/c1-10(2)14(20)19-11-7-8-12(13(18)9-11)17-21-15(3,4)16(5,6)22-17/h7-9H,1H2,2-6H3,(H,19,20) |
InChIキー |
VGDCSTMCJKBZLI-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)NC(=O)C(=C)C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[9-Ethyl-7-(2-thienyl)-9H-carbazol-3-yl]-N-methylmethanamine](/img/structure/B15335523.png)
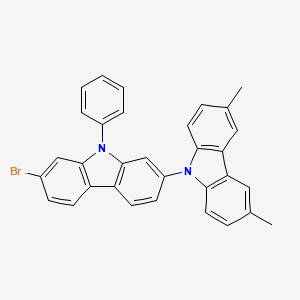

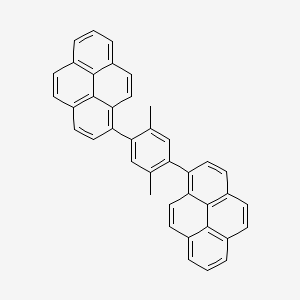
![8-Methoxy-2-methylimidazo[1,2-a]pyrazine](/img/structure/B15335535.png)
![(R)-1-[3-Nitro-5-(trifluoromethyl)phenyl]ethanamine Hydrochloride](/img/structure/B15335556.png)
